5-Fluoro-2-(thiolan-3-yloxy)pyridine
Description
Significance of Fluorinated Heterocycles in Synthetic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the development of a vast array of pharmaceuticals and agrochemicals. It is estimated that approximately 85% of all bioactive compounds contain at least one heterocyclic moiety. researchgate.net The introduction of fluorine into these heterocyclic systems can profoundly influence their biological activity. researchgate.net
The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced metabolic stability of drug candidates, thereby increasing their half-life in biological systems. researchgate.net Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of adjacent functional groups, which can be crucial for optimizing a drug's interaction with its biological target. researchgate.net The small size of the fluorine atom means that its introduction often results in minimal steric hindrance, allowing it to serve as a bioisostere for a hydrogen atom while imparting significantly different electronic properties. researchgate.net
The synthesis of fluorinated heterocycles is a dynamic area of research, with chemists continuously developing novel methods for the selective introduction of fluorine atoms and fluorinated groups into complex molecular architectures. google.com These advancements are critical for expanding the accessible chemical space for drug discovery and the creation of advanced materials with tailored properties. acs.orgresearchgate.net
Role of Pyridine (B92270) Ether Linkages in Organic Synthesis and Ligand Design
Pyridine and its derivatives are among the most utilized heterocyclic scaffolds in drug design. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity and polarity to the molecule, which can be advantageous for solubility and bioavailability. cognizancejournal.com
The formation of an ether linkage at the 2-position of the pyridine ring is a common strategy in organic synthesis to introduce a wide variety of substituents. These 2-alkoxypyridines are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halopyridine (e.g., 2-chloro- or 2-fluoropyridine) is treated with an alcohol in the presence of a base. google.comnih.gov The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgtotal-synthesis.com
In the field of coordination chemistry, pyridine-containing molecules are widely used as ligands for transition metals. The nitrogen lone pair, which is not part of the aromatic system, is available to coordinate with metal ions. researchgate.net The introduction of an ether linkage at the 2-position can modulate the electronic properties of the pyridine ring and introduce additional coordination sites, depending on the nature of the alkoxy group. This makes pyridine ethers versatile components in the design of catalysts and functional materials.
Structural Context of 5-Fluoro-2-(thiolan-3-yloxy)pyridine within Contemporary Chemical Literature
This compound is a specific example of a fluorinated pyridine ether. Its structure combines three key chemical motifs: a pyridine ring, a fluorine substituent, and a thiolane-containing ether linkage.
| Component | Chemical Significance |
| 5-Fluoropyridine | The fluorine atom at the 5-position is expected to influence the electronic properties of the pyridine ring, primarily through its strong electron-withdrawing inductive effect. This can impact the reactivity of the ring in further chemical transformations and modulate the pKa of the pyridine nitrogen. |
| 2-Ether Linkage | The ether bond connects the pyridine scaffold to the thiolane moiety. As previously discussed, this linkage is likely formed through a nucleophilic aromatic substitution reaction. |
| Thiolane Moiety | The thiolane (tetrahydrothiophene) ring is a five-membered saturated heterocycle containing a sulfur atom. Thiophene and its derivatives are also important pharmacophores in medicinal chemistry, known to be present in a variety of biologically active compounds. nih.govpharmaguideline.com The saturated thiolane ring provides a flexible, non-aromatic, sulfur-containing fragment. |
A comprehensive search of the current chemical literature reveals a notable scarcity of specific research dedicated to "this compound." While the individual components of the molecule are well-represented in synthetic and medicinal chemistry, this particular combination does not appear in major chemical databases or peer-reviewed publications as a final product or a key intermediate in a multi-step synthesis.
The synthesis of this compound would likely proceed via the reaction of 2,5-difluoropyridine (B1303130) or 5-fluoro-2-chloropyridine with 3-hydroxythiolane. The fluorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than a fluorine atom at the 5-position, which would favor the desired regioselectivity. The nucleophilic aromatic substitution is a well-established method for the synthesis of such compounds. wikipedia.orgmasterorganicchemistry.com
Given the prevalence of both fluorinated pyridines and sulfur-containing heterocycles in drug discovery, it is plausible that "this compound" could be of interest as a building block for the synthesis of more complex molecules with potential biological activity. However, at present, its role in contemporary chemical research appears to be largely unexplored.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(thiolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-2-9(11-5-7)12-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZBQBEUXUJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Fluoro 2 Thiolan 3 Yloxy Pyridine
Precursor Synthesis and Functionalization
The successful synthesis of the target compound hinges on the efficient preparation of its two primary building blocks: a functionalized pyridine (B92270) ring and a substituted thiolane.
Synthesis of 5-Fluoro-2-hydroxypyridine (B1303129) Derivatives
5-Fluoro-2-hydroxypyridine serves as a crucial precursor for the pyridine portion of the final molecule. One common synthetic route to this intermediate involves the hydrolysis of 5-fluoro-2-methoxypyridine (B1304894). chemicalbook.com This reaction is typically carried out using a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at elevated temperatures. chemicalbook.com For instance, treating a toluene (B28343) solution of 5-fluoro-2-methoxypyridine with 35% HCl at 145°C for 2 hours can yield the desired 5-fluoro-2-hydroxypyridine. chemicalbook.com An alternative method utilizes 48% HBr in water at 100°C for 6 hours, which has been reported to produce a similar outcome. chemicalbook.com
Another approach to functionalized fluoropyridines starts from 2-aminopyridine. This multi-step process includes nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and finally, hydrolysis of the acetyl group to yield 2-amino-5-fluoropyridine. researchgate.net While this route leads to an amino-substituted pyridine, it highlights the diverse strategies available for introducing fluorine into the pyridine ring.
The physical properties of 5-Fluoro-2-hydroxypyridine are well-defined, with a melting point ranging from 148 to 150°C and a boiling point of 319.8°C. innospk.com
Synthesis and Stereochemical Control of Thiolan-3-ol
The synthesis of thiolan-3-ol, the other key precursor, can be approached through various methods that allow for stereochemical control, which is often crucial in the synthesis of biologically active molecules. While specific syntheses of thiolan-3-ol were not detailed in the provided search results, general principles of stereoselective synthesis of cyclic alcohols can be applied.
Stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. nih.gov For instance, in the synthesis of other cyclic ethers like hexahydrofuro[2,3-b]furan-3-ol, asymmetric anti-aldol reactions have been employed as a key step to establish the desired stereocenters. nih.gov Similar strategies, such as stereoselective reduction of a corresponding ketone or the use of chiral building blocks, could be envisioned for the synthesis of enantiomerically enriched thiolan-3-ol. The control of stereochemistry is paramount as the biological activity of the final compound can be highly dependent on its three-dimensional structure.
Etherification Methodologies for Pyridyl Ethers
The formation of the ether linkage between the 5-fluoro-2-hydroxypyridine and thiolan-3-ol moieties is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) Approaches on 2-Fluoropyridines
The SNAr reaction is a cornerstone of pyridine chemistry, particularly for the synthesis of pyridyl ethers. acs.org The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic attack. pearson.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. youtube.com
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Nucleophile | The alkoxide of thiolan-3-ol (thiolan-3-olate) | Initiates the attack on the electron-deficient pyridine ring. | acs.org |
| Electrophile | 5-Fluoro-2-halopyridine (e.g., 5-fluoro-2-chloropyridine) | The pyridine ring activated for nucleophilic attack. | researchgate.net |
| Leaving Group | Halogen atom (F, Cl, Br, I) | Displaced by the incoming nucleophile. Fluorine is often a good leaving group in SNAr. | nih.gov |
| Solvent | Dipolar aprotic solvents (e.g., DMF, DMSO) are common. | Solvates the cation and facilitates the reaction. | acsgcipr.org |
| Temperature | Elevated temperatures are often required. | Provides the necessary activation energy for the reaction. | acsgcipr.org |
The efficiency of SNAr reactions is highly dependent on the reaction conditions. The choice of solvent plays a critical role. While many SNAr reactions proceed slowly in common molecular solvents, dipolar aprotic solvents are often preferred as they can significantly increase reaction rates. acsgcipr.org However, using elevated temperatures under pressure can sometimes achieve comparable rates in other solvents. acsgcipr.org
The use of a base is essential to deprotonate the hydroxyl group of thiolan-3-ol, generating the nucleophilic alkoxide. The choice of base and its stoichiometry can influence the reaction outcome. Additionally, catalysts can be employed to facilitate the reaction. For instance, the organic superbase t-Bu-P4 has been shown to efficiently catalyze SNAr reactions of aryl fluorides. acs.org
The presence of electron-withdrawing groups on the pyridine ring activates it towards nucleophilic attack. The fluorine atom at the 5-position in 5-fluoro-2-hydroxypyridine acts as such an activating group, facilitating the substitution at the 2-position.
In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. A well-established trend, often referred to as the "element effect," shows that for activated aryl halides, the order of leaving group ability is F > Cl ≈ Br > I. nih.govnih.gov This is in contrast to SN1 and SN2 reactions where iodide is typically the best leaving group. libretexts.org The high reactivity of fluoride (B91410) as a leaving group in SNAr is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.comnih.gov This effect is a key factor in the successful synthesis of pyridyl ethers from 2-fluoropyridine (B1216828) precursors.
Williamson Ether Synthesis Adaptations for Pyridine and Thiolane Precursors
The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for the synthesis of 5-Fluoro-2-(thiolan-3-yloxy)pyridine. This method typically involves the reaction of an alkoxide with a suitable alkyl halide. In this context, the synthesis can be approached by reacting the sodium or potassium salt of thiolane-3-ol with a 2-halo-5-fluoropyridine, such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine.
The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the S(_N)2 reaction. wikipedia.org The choice of base to deprotonate thiolane-3-ol is crucial; strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to generate the nucleophilic thiolate in situ. masterorganicchemistry.comtransformationtutoring.com Reaction temperatures can range from room temperature to elevated temperatures (50-100 °C) to drive the reaction to completion, with reaction times typically spanning from a few hours to overnight. wikipedia.orgbyjus.com
Key parameters influencing the success of this adaptation include the nature of the leaving group on the pyridine ring (Br > Cl) and the careful exclusion of moisture to prevent quenching of the alkoxide.
Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers
| Electrophile | Nucleophile Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-fluoropyridine | Thiolan-3-ol | NaH | DMF | 80 | 12 | Data not available |
| 2-Bromo-5-fluoropyridine | Thiolan-3-ol | K(_2)CO(_3) | Acetonitrile | Reflux | 8 | Data not available |
| Aryl Halide | Primary/Secondary Alcohol | NaH | THF/DMF | 50-100 | 1-8 | 50-95 |
Metal-Catalyzed Etherification Reactions for Pyridyl Ethers
In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis, particularly for the formation of aryl ethers. Copper- and palladium-catalyzed methodologies are at the forefront of these developments.
Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann condensation and its modern variants provide a viable route to this compound. This reaction typically involves the coupling of a 2-halopyridine with an alcohol in the presence of a copper catalyst, a base, and often a ligand. Common catalysts include copper(I) salts such as CuI or CuBr. The choice of base is critical, with inorganic bases like K(_2)CO(_3) or Cs(_2)CO(_3) being frequently used. Ligands, such as 1,10-phenanthroline (B135089) or various diamines, can accelerate the reaction and improve yields by stabilizing the copper catalyst.
Palladium-Catalyzed Etherification (Buchwald-Hartwig Ether Synthesis): While more commonly applied to C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for ether synthesis. These reactions employ a palladium catalyst, typically a Pd(0) or Pd(II) precursor, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. A strong base, such as sodium tert-butoxide, is required to generate the alkoxide in situ.
Table 2: General Conditions for Metal-Catalyzed Etherification of Aryl Halides
| Catalyst System | Aryl Halide | Alcohol | Base | Solvent | Temperature (°C) |
| CuI / Ligand | 2-Bromo-5-fluoropyridine | Thiolan-3-ol | K(_2)CO(_3) or Cs(_2)CO(_3) | Dioxane or Toluene | 100-140 |
| Pd(OAc)(_2) / Phosphine Ligand | 2-Bromo-5-fluoropyridine | Thiolan-3-ol | NaOt-Bu or K(_3)PO(_4) | Toluene or Dioxane | 80-120 |
Regioselectivity and Stereoselectivity in Ether Bond Formation
Control of Regioselectivity on the 5-Fluoropyridine Moiety
The regioselectivity of the ether bond formation on the 5-fluoropyridine ring is a critical aspect of the synthesis. The pyridine ring is inherently electron-deficient, and this deficiency is exacerbated by the presence of the fluorine atom. In nucleophilic aromatic substitution (S(_N)Ar) reactions, the attack of a nucleophile is favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
When using a 2-halo-5-fluoropyridine as the electrophile, the nucleophilic attack of the thiolane-3-alkoxide will preferentially occur at the C2 position, displacing the halide leaving group. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom at the 5-position activates the C2 position towards nucleophilic attack. The stability of the resulting Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, further directs the substitution to the 2-position.
In cases where the starting material might be a dihalopyridine, such as 2,3-dichloro-5-fluoropyridine, the greater lability of the halogen at the 2-position towards nucleophilic attack generally ensures high regioselectivity for the desired 2-alkoxy product.
Stereochemical Preservation and Inversion at the Thiolan-3-ol Stereocenter
When using an enantiomerically pure form of thiolane-3-ol, the stereochemical outcome of the etherification reaction is of paramount importance.
In the case of a Williamson ether synthesis , the reaction proceeds via a classic S(_N)2 mechanism. However, the substitution occurs at the aromatic carbon of the pyridine ring, and the stereocenter is on the attacking nucleophile (thiolane-3-alkoxide). Therefore, the stereochemistry at the C3 position of the thiolane ring is preserved during the reaction. If (R)-thiolan-3-ol is used, the resulting product will be (R)-5-Fluoro-2-(thiolan-3-yloxy)pyridine.
Conversely, the Mitsunobu reaction offers a powerful method for achieving inversion of stereochemistry . nih.govnih.gov This reaction involves the activation of the alcohol with a phosphine, such as triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol then undergoes nucleophilic attack by a suitable pronucleophile, in this case, 5-fluoro-2-hydroxypyridine. The reaction proceeds with a clean S(_N)2-type displacement at the stereogenic center of the alcohol, leading to complete inversion of its configuration. nih.gov Therefore, reacting (R)-thiolan-3-ol with 5-fluoro-2-hydroxypyridine under Mitsunobu conditions would yield (S)-5-Fluoro-2-(thiolan-3-yloxy)pyridine.
Table 3: Stereochemical Outcomes of Etherification Reactions
| Reaction | Starting Alcohol Stereochemistry | Product Stereochemistry | Mechanism |
| Williamson Ether Synthesis | (R)-thiolan-3-ol | (R)-5-Fluoro-2-(thiolan-3-yloxy)pyridine | S(_N)Ar (Stereocenter not involved) |
| Williamson Ether Synthesis | (S)-thiolan-3-ol | (S)-5-Fluoro-2-(thiolan-3-yloxy)pyridine | S(_N)Ar (Stereocenter not involved) |
| Mitsunobu Reaction | (R)-thiolan-3-ol | (S)-5-Fluoro-2-(thiolan-3-yloxy)pyridine | S(_N)2 at stereocenter (Inversion) |
| Mitsunobu Reaction | (S)-thiolan-3-ol | (R)-5-Fluoro-2-(thiolan-3-yloxy)pyridine | S(_N)2 at stereocenter (Inversion) |
Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Fluoro-2-(thiolan-3-yloxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the thielane (tetrahydrothiophene) ring. The protons on the pyridine ring would exhibit characteristic chemical shifts and coupling constants influenced by the fluorine and the ether linkage. The protons of the thielane ring would appear as a set of multiplets, with their chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling to adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms of the pyridine ring would show distinct resonances, with the carbon atom bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. The carbons of the thielane ring would also have specific chemical shifts.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom, and its coupling to adjacent protons would provide further structural confirmation.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Pyridine) | 7.0 - 8.5 | dd, ddd, d | J(H,H), J(H,F) |
| ¹H (Thiolane) | 2.0 - 4.0 | m | J(H,H) |
| ¹³C (Pyridine) | 110 - 165 | d, dd | J(C,F), J(C,H) |
| ¹³C (Thiolane) | 25 - 80 | t, d | |
| ¹⁹F | -120 to -140 | m | J(F,H) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₁₀FNOS), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways would likely involve cleavage of the ether bond, loss of the thielane ring, and fragmentation of the pyridine ring, providing further structural confirmation.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Fragmentation Ions (Predicted) |
| [M+H]⁺ | 199.0545 | (To be determined) | (To be determined) | C₉H₁₁FNOS⁺, C₅H₄FN⁺, C₄H₇S⁺ |
X-ray Crystallography for Solid-State Structural Determination of Related Analogues
While no crystal structure for this compound itself is available in the public domain, X-ray crystallography of structurally related analogues, such as other substituted pyridines, provides invaluable insight into their three-dimensional structure in the solid state. This technique would definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. For a related analogue, the analysis would reveal the planarity of the pyridine ring and the conformation of the substituent groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the C-F bond, the C-O-C ether linkage, the C-S bond of the thielane ring, and the aromatic C=C and C=N bonds of the pyridine ring. The positions of these bands provide a molecular fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent, would reveal the electronic transitions within the molecule. The pyridine ring is a chromophore, and the presence of the fluorine and the ether substituent would influence the wavelength of maximum absorbance (λmax). The spectrum would likely show π-π* transitions characteristic of the aromatic system.
Interactive Data Table: Predicted IR and UV-Vis Data
| Spectroscopy | Feature | Predicted Range/Value |
| IR | C-F Stretch | 1200 - 1000 cm⁻¹ |
| IR | C-O-C Stretch | 1260 - 1000 cm⁻¹ |
| IR | Aromatic C=C/C=N Stretch | 1600 - 1450 cm⁻¹ |
| UV-Vis | λmax | 250 - 280 nm |
Computational Chemistry and Theoretical Insights into 5 Fluoro 2 Thiolan 3 Yloxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov By approximating the electron density of a system, DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) can effectively model molecular orbitals, charge distributions, and reactivity indicators. nih.govresearchgate.net For 5-Fluoro-2-(thiolan-3-yloxy)pyridine, DFT calculations are crucial for predicting its behavior in chemical transformations and understanding its fundamental electronic landscape.
Prediction of Regioselectivity in Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridine (B92270) rings. The position of nucleophilic attack is governed by the electronic landscape of the pyridine ring, which is significantly influenced by its substituents. In this compound, the fluorine atom at the C-5 position and the thiolan-3-yloxy group at the C-2 position exert strong electronic effects.
The fluorine atom is highly electronegative, leading to a strong inductive electron-withdrawing effect (σ-withdrawal). csbsju.edunih.gov This effect polarizes the C-F bond and reduces electron density at the attached carbon and, to a lesser extent, other positions on the ring. csbsju.edu Conversely, the ether linkage at the C-2 position can act as a π-donor through its oxygen lone pairs. However, in pyridines, the position α to the nitrogen (C-2) is inherently electron-deficient and highly activated toward nucleophilic attack. Furthermore, fluorine is an excellent leaving group in SNAr reactions, often reacting much faster than its chloro-analog. researchgate.netacs.org
DFT calculations can quantify the susceptibility of each carbon atom on the pyridine ring to nucleophilic attack. By calculating parameters such as electrostatic potential maps and condensed Fukui functions, one can identify the most electrophilic sites. For 2-halopyridines, the C-2 position is typically the primary site for substitution. nih.gov The presence of a second activating group can further influence this preference. Computational models predict regioselectivity by comparing the activation energies for the formation of Meisenheimer intermediates at different positions. researchgate.net The transition state leading to the most stable intermediate will have the lowest energy, indicating the preferred reaction pathway. nih.gov
Based on general principles from studies on related fluoropyridines, nucleophilic attack on this compound would be strongly directed to the C-2 position, leading to the displacement of the thiolan-3-yloxy group, or to the C-5 position, displacing the fluoride (B91410). The relative reactivity would depend on the specific nucleophile and reaction conditions, which can be modeled computationally.
Illustrative DFT-Calculated Parameters for Regioselectivity Analysis
The following table presents hypothetical DFT-calculated data to illustrate how regioselectivity is assessed. Lower activation energy (ΔE‡) indicates a more favorable reaction pathway.
| Position of Attack | Leaving Group | Relative Activation Energy (ΔE‡, kcal/mol) |
| C-2 | -O-(thiolan-3-yl) | 18.5 |
| C-5 | -F | 22.1 |
| C-6 | -H | > 40 |
Analysis of Bond Dissociation Energies and Thermodynamic Stability
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. DFT calculations can provide reliable estimates of BDEs, offering insight into the molecule's thermal stability and potential fragmentation pathways. The stability of a molecule is also reflected in its heat of formation (ΔHf), which can be computed using methods like atomization or isodesmic reactions. researchgate.net
Thermodynamic stability can be assessed by calculating the Gibbs free energy of formation (ΔGf). mdpi.com Comparing the ΔGf of different isomers or conformers allows for the identification of the most stable structures. researchgate.net For this molecule, DFT would be used to optimize the geometry and calculate the energies of various conformers arising from the rotation around the C-O bond and the puckering of the thiolan ring.
Illustrative Bond Dissociation Energies (BDEs)
This table shows representative BDE values that would be obtained from DFT calculations for the primary bonds connected to the pyridine ring.
| Bond Description | Bond Type | Calculated BDE (kcal/mol) |
| Pyridine Ring to Fluorine | C5–F | 115.2 |
| Pyridine Ring to Ether Oxygen | C2–O | 88.5 |
| Ether Oxygen to Thiolan Ring | O–C | 85.1 |
| Thiolan Ring C-S Bond | C–S | 72.4 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can explore the conformational landscape and intermolecular interactions of this compound in various environments (e.g., in a solvent or in the solid state). researchgate.netmdpi.com
The thiolan-3-yloxy side chain is flexible, with rotational freedom around the C2-O and O-C(thiolan) bonds, as well as the inherent flexibility of the five-membered thiolan ring. nih.govnih.gov MD simulations can map the potential energy surface associated with these degrees of freedom, revealing the most populated (lowest energy) conformations and the energy barriers between them. chinesechemsoc.org This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. nih.gov
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of 5-Fluoro-2-(thiolan-3-yloxy) and, optionally, solvent molecules, one can observe how they orient themselves and interact. These simulations can identify key non-covalent interactions, such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces, which govern the condensed-phase properties of the compound. researchgate.net
Quantum Chemical Bonding Analysis of Fluorine Effects on Pyridine and Ether Linkages
The substitution of hydrogen with fluorine dramatically alters the electronic properties of a molecule due to fluorine's high electronegativity and the nature of the C-F bond. nih.gov Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can be used to dissect the electronic effects of the fluorine atom on the pyridine ring and the adjacent ether linkage in this compound.
Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network, which lowers the energy of molecular orbitals and reduces electron density on adjacent atoms. nih.gov However, fluorine can also participate in a weaker, opposing electron-donating mesomeric effect (+M) via its lone pairs interacting with the aromatic π-system. csbsju.edu NBO analysis can quantify these effects by examining orbital occupancies and delocalization interactions.
This analysis would likely show a significant polarization of the C5-F bond, with substantial positive charge on the C5 carbon. This inductive withdrawal would decrease the basicity of the pyridine nitrogen. The analysis would also reveal how this electron withdrawal propagates through the ring and affects the C2-O ether bond. The electron-withdrawing nature of the fluorinated pyridine ring would likely strengthen the C2-O bond by reducing electron repulsion and potentially through stabilizing hyperconjugative interactions.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction, from reactants to products. chemrxiv.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. For reactions involving this compound, such as its synthesis via a Williamson-type ether synthesis or its subsequent SNAr reactions, transition state modeling provides critical mechanistic insights. masterorganicchemistry.com
For example, in a potential SNAr reaction where a nucleophile attacks the C-2 position, DFT calculations can be used to model the geometry and energy of the transition state leading to the Meisenheimer complex. mdpi.com By calculating the activation energy (the energy difference between the reactants and the TS), one can predict the reaction rate. Comparing activation energies for different competing pathways (e.g., attack at C-2 vs. C-5) allows for a theoretical prediction of the reaction's outcome and selectivity, corroborating the analysis in section 5.1.1. chemrxiv.org These computational models can also explore the influence of solvent and catalysts on the reaction pathway, providing a comprehensive understanding of the reaction mechanism. nih.gov
Derivatization and Further Functionalization of 5 Fluoro 2 Thiolan 3 Yloxy Pyridine
Modification of the Pyridine (B92270) Ring
The pyridine ring in 5-Fluoro-2-(thiolan-3-yloxy)pyridine is amenable to a variety of transformations, including electrophilic aromatic substitution, metalation--based cross-coupling reactions, and N-oxidation, allowing for the introduction of diverse functional groups.
Electrophilic Aromatic Substitution (e.g., Directed Fluorination, Halogenation)
The electron-donating nature of the 2-alkoxy group and the electron-withdrawing effect of the fluorine atom at the 5-position influence the regioselectivity of electrophilic aromatic substitution (EAS) on the pyridine ring. The alkoxy group generally directs incoming electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. However, the existing fluorine at C-5 and the pyridine nitrogen itself deactivates the ring towards EAS. Despite this, halogenation reactions can be achieved under specific conditions. For instance, the fluorine atom can direct incoming electrophiles to the 2- and 4-positions of the pyridine ring vulcanchem.com. Nitration of a related compound, 5-fluoro-3-mercaptopyridine, has been shown to proceed at the 2-position vulcanchem.com.
| Reagent/Conditions | Expected Product | Notes |
| N-Bromosuccinimide (NBS) | 3-Bromo-5-fluoro-2-(thiolan-3-yloxy)pyridine | Halogenation at the position activated by the alkoxy group. |
| Selectfluor® | 3,5-Difluoro-2-(thiolan-3-yloxy)pyridine | Direct fluorination can be challenging on electron-deficient rings. |
| Fuming HNO₃ | 5-Fluoro-3-nitro-2-(thiolan-3-yloxy)pyridine | Nitration is expected to occur at a position activated by the alkoxy group. |
Directed Metalation and Cross-Coupling Reactions (e.g., Negishi, Suzuki)
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings, where a directing group guides deprotonation to an adjacent position. The 2-alkoxy group in this compound can potentially direct metalation to the 3-position. Subsequent trapping of the resulting organometallic intermediate with an electrophile or a transition metal-catalyzed cross-coupling reaction can introduce a wide range of substituents.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A borylated derivative of 5-fluoro-2-methoxypyridine (B1304894) has been shown to undergo Suzuki coupling with various aryl and vinyl halides . Similarly, a halogenated derivative of this compound could be coupled with boronic acids. The Negishi coupling, which utilizes organozinc reagents, is another effective method for the cross-coupling of fluorinated pyridines nih.gov.
Table of Potential Cross-Coupling Reactions:
| Reaction Type | Reactants | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-5-fluoro-2-(thiolan-3-yloxy)pyridine, Arylboronic acid | Pd catalyst, base | 3-Aryl-5-fluoro-2-(thiolan-3-yloxy)pyridine |
N-Oxidation and Subsequent Regioselective Functionalization
The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide arkat-usa.orgnih.gov. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. The N-O bond activates the 2- and 4-positions of the ring towards nucleophilic substitution. This allows for the introduction of a variety of functional groups at these positions, followed by deoxygenation to restore the pyridine ring if desired scripps.eduresearchgate.net.
| Reaction | Reagent/Conditions | Intermediate/Product |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |
| Nitration of N-oxide | HNO₃/H₂SO₄ | 5-Fluoro-4-nitro-2-(thiolan-3-yloxy)pyridine N-oxide |
| Chlorination of N-oxide | POCl₃ | 4-Chloro-5-fluoro-2-(thiolan-3-yloxy)pyridine |
Transformations Involving the Thiolane Ring
The thiolane ring offers additional opportunities for derivatization, primarily through reactions involving the sulfur atom or cleavage of the ring.
Ring-Opening Reactions of the Tetrahydrothiophene (B86538) Moiety
The tetrahydrothiophene (thiolane) ring can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or under reductive conditions can lead to cleavage of one of the carbon-sulfur bonds researchgate.netju.edu.jo. The specific products formed would depend on the reagents and reaction conditions employed. For example, reductive cleavage with a metal hydride could potentially yield a mercaptoalkoxy pyridine derivative.
Selective Oxidation of the Thioether Moiety (Sulfoxides, Sulfones)
The thioether in the thiolane ring can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and stoichiometry allowing for control over the oxidation state organic-chemistry.orgresearchgate.netmdpi.com. The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent thioether, which can be useful for modulating the biological activity of the molecule.
Table of Oxidation Products:
| Product | Oxidizing Agent | Notes |
|---|---|---|
| 5-Fluoro-2-(thiolan-3-ylsulfinyl)pyridine (Sulfoxide) | Sodium periodate (B1199274) or one equivalent of m-CPBA | Mild oxidation conditions favor the formation of the sulfoxide. |
Transformations at the Ether Linkage
The C-O-C bond of the ether group in this compound is a target for synthetic manipulation. Research in this area focuses on controlled cleavage to yield key intermediates and subsequent re-etherification to introduce diverse functionalities. Additionally, investigations into other selective transformations of the ether linkage are being pursued to expand the chemical space around this scaffold.
Selective Ether Cleavage and Re-etherification Strategies
The selective cleavage of the ether bond in 2-alkoxypyridines is a well-established method for generating the corresponding 2-hydroxypyridines (or their tautomeric 2-pyridone form). This transformation is a critical first step for subsequent re-etherification strategies.
A common method for the cleavage of the ether linkage in fluoro-substituted 2-alkoxypyridines involves treatment with strong acids at elevated temperatures. For instance, the analogous compound, 5-fluoro-2-methoxypyridine, can be converted to 5-fluoro-2-hydroxypyridine (B1303129) by heating with 35% hydrochloric acid at 145°C. nih.gov A similar yield was obtained using 48% hydrobromic acid at 100°C for 6 hours. nih.gov This approach is expected to be applicable to this compound, yielding 5-fluoro-2-hydroxypyridine and 3-hydroxy-thiolane as products.
Following the generation of 5-fluoro-2-hydroxypyridine, re-etherification can be accomplished through several established synthetic protocols. The Williamson ether synthesis, a classic and widely used method, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.govacs.orgnih.govresearchgate.net In the context of synthesizing derivatives of this compound, this would involve the reaction of the sodium or potassium salt of 5-fluoro-2-hydroxypyridine with a suitably substituted thiolane bearing a good leaving group, such as a halide or a sulfonate ester. nih.gov
Another powerful method for etherification is the Mitsunobu reaction. nih.govrsc.orgnih.govchemrxiv.org This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, the 2-hydroxypyridine, using a phosphine (B1218219) reagent (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral thiolane derivatives. nih.gov
The regioselectivity of alkylation (N- versus O-alkylation) is a critical aspect when working with 2-hydroxypyridines, as they exist in equilibrium with their 2-pyridone tautomer. While N-alkylation is often favored under basic conditions, specific strategies can be employed to promote O-alkylation. sciforum.net For instance, the use of silver salts of the pyridone has been reported to favor O-alkylation. sciforum.net More recently, TfOH-catalyzed carbenoid insertion has been developed as a highly regioselective method for the O-alkylation of 2-pyridones. rsc.org
| Reaction | Reagents and Conditions | Product(s) | Key Features |
| Ether Cleavage | 35% HCl, 145°C or 48% HBr, 100°C | 5-Fluoro-2-hydroxypyridine, 3-Hydroxy-thiolane | Harsh conditions, yields key intermediate. |
| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., 3-halothiolane) | This compound derivatives | Versatile, suitable for a range of alkylating agents. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol (e.g., 3-hydroxythiolane) | This compound derivatives | Mild conditions, inversion of stereochemistry. |
| Regioselective O-alkylation | TfOH, Diazo compound | O-alkylated 2-alkoxypyridine | High regioselectivity for O-alkylation. |
Investigation of Selective Transformations at the C-O-C bond
Beyond complete cleavage and re-formation, the investigation of more subtle and selective transformations at the C-O-C ether linkage of 2-alkoxypyridines is an emerging area of research. These transformations could provide novel pathways for functionalization without the need to first generate the pyridone intermediate.
One such transformation is the iridium(I)-catalyzed O-to-N-alkyl migration in 2-alkoxypyridines that bear a secondary alkyl group on the oxygen atom. nih.gov This reaction proceeds via C-O bond cleavage and results in the formation of N-alkylpyridones. The presence of sodium acetate (B1210297) was found to be crucial in suppressing competing β-hydrogen elimination. nih.gov While this has not been specifically demonstrated for this compound, the thiolane moiety represents a secondary alkyl group, suggesting this transformation could be a viable pathway for isomerization to the corresponding N-substituted pyridone.
Furthermore, the C-O bond of aryl ethers can be susceptible to cleavage under specific conditions involving transition metal complexes. For instance, unusual C-O bond cleavage of 2-alkoxypyridyl fragments has been observed in ruthenium complexes. sciforum.net While these conditions are highly specific and involve organometallic intermediates, they highlight the potential for activating the otherwise relatively inert ether bond through metal coordination.
The reactivity of the C-O bond in 2-alkoxypyridines is influenced by the electronic nature of the pyridine ring. The electron-withdrawing effect of the nitrogen atom can make the carbon atom of the C-O bond more susceptible to nucleophilic attack compared to analogous phenyl ethers. askfilo.com This inherent reactivity could be exploited for the development of novel, selective C-O bond functionalization reactions. However, detailed studies on the nucleophilic and electrophilic reactions at the ether linkage of this compound itself are currently limited in the available literature.
| Transformation | Catalyst/Reagents | Product | Notes |
| O-to-N-Alkyl Migration | Cationic Ir(I) complex, Sodium acetate | N-(thiolan-3-yl)-5-fluoropyridin-2(1H)-one | Isomerization reaction, potential for secondary alkoxy groups. |
| Metal-Mediated C-O Cleavage | Ruthenium complexes | Pyridone complex | Demonstrates potential for C-O bond activation. |
Structure Reactivity and Structure Selectivity Relationships in Fluorinated Pyridine Ethers
Influence of the 5-Fluoro Substituent on Pyridine (B92270) Ring Reactivity
The presence of a fluorine atom at the 5-position of the pyridine ring significantly modulates its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and its placement on the pyridine ring exerts a powerful electron-withdrawing effect through induction (σ-withdrawal).
This inductive withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atom (positions 2, 4, and 6). In the case of 5-Fluoro-2-(thiolan-3-yloxy)pyridine, the fluorine atom enhances the electrophilicity of the carbon atoms at positions 2 and 6. This makes the molecule more susceptible to attack by nucleophiles, facilitating the displacement of a leaving group at these positions. The high electronegativity of fluorine is known to accelerate SNAr reactions in pyridines; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. wikipedia.orgresearchgate.net
The electron-withdrawing nature of the 5-fluoro substituent can be quantified by its effect on the pKa of the pyridine nitrogen. While specific data for this compound is not available, the trend for substituted pyridines shows a decrease in basicity with electron-withdrawing groups.
| Substituent at 5-Position | Relative pKa (Predicted Trend) | Reactivity towards Nucleophiles (SNAr at C2/C6) |
|---|---|---|
| -H | Baseline | Baseline |
| -CH3 (Electron-donating) | Higher | Decreased |
| -Cl (Electron-withdrawing) | Lower | Increased |
| -F (Strongly Electron-withdrawing) | Significantly Lower | Significantly Increased |
Furthermore, studies on fluorinated pyridines show that fluorine substitution alters the molecular orbitals of the ring system. studylib.net This modification of the electronic structure is a key factor in the increased reactivity towards nucleophiles. studylib.net
Stereoelectronic Effects of the Thiolane Moiety on Reaction Outcomes
The thiolane (tetrahydrothiophene) ring is not a passive component of the molecule. Its stereoelectronic properties, stemming from the presence of the sulfur heteroatom and the ring's non-planar structure, can influence reaction outcomes. Key stereoelectronic interactions include the anomeric and gauche effects.
The anomeric effect describes the tendency of a substituent adjacent to a heteroatom in a ring to favor an axial position, a phenomenon driven by stabilizing hyperconjugative interactions between a lone pair on the heteroatom and the antibonding (σ) orbital of the exocyclic bond. wikipedia.orgscripps.edu In the context of the C5-C4-S-C2 fragment of the thiolane ring, interactions between the sulfur lone pairs and the σ orbitals of adjacent C-C and C-H bonds can occur. nih.gov
More relevant to the ether linkage in this compound is the gauche effect, which pertains to the conformational preference around the C3-O bond. wikipedia.org The gauche effect often leads to a conformation that is more stable than what steric hindrance alone would predict. wikipedia.org This is due to stabilizing hyperconjugation, for example, between a C-H σ bonding orbital and a C-O σ* antibonding orbital. wikipedia.org This preference can dictate the spatial orientation of the pyridine ring relative to the thiolane ring, potentially influencing which face of the molecule is more accessible to incoming reagents. For instance, a preferred gauche conformation might sterically shield one face of the pyridine ring, directing an attacking reagent to the opposite face.
| Stereoelectronic Interaction | Description | Potential Impact on this compound |
|---|---|---|
| Anomeric Effect (within thiolane) | Stabilizing interaction between a sulfur lone pair and an adjacent σ* orbital (e.g., σC-C). wikipedia.orgscripps.edu | Influences the puckering and conformational equilibrium of the thiolane ring. |
| Gauche Effect (around C3-O bond) | Preference for a gauche conformation (approx. 60° dihedral angle) due to stabilizing hyperconjugation (e.g., σC-H → σC-O). wikipedia.org | Dictates the preferred spatial arrangement of the pyridine ring relative to the thiolane moiety, affecting steric accessibility. |
| Hyperconjugation | Donation of electron density from a filled orbital (e.g., σC-H, nS) to an empty or partially filled orbital (e.g., σ*C-O). | Leads to bond length variations and conformational preferences that affect reactivity. |
Conformational Preferences and Their Impact on Reactivity and Selectivity
Five-membered rings like thiolane are not planar and adopt puckered conformations to relieve angle strain. The two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist or half-chair (C2 symmetry), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. nih.govacs.org These conformers rapidly interconvert via a process called pseudorotation. nih.gov
For 3-substituted thiolanes, the substituent (in this case, the 5-fluoro-2-pyridyloxy group) can occupy either a pseudo-axial or a pseudo-equatorial position. The energetic balance between these positions is subtle and is influenced by a combination of steric and stereoelectronic factors.
Envelope Conformation : The pyridyloxy group can be positioned at the "flap" of the envelope, which is a pseudo-axial position, or adjacent to the flap, which is more pseudo-equatorial.
Twist Conformation : In the twist form, the substituent will be in a position that is intermediate between axial and equatorial.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictability
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity or other properties of chemical compounds based on their structural and electronic descriptors. While no specific QSRR models for this compound have been reported, the principles of QSRR can be applied to predict its behavior.
A QSRR model for a series of related fluorinated pyridine ethers would involve calculating a set of molecular descriptors and correlating them with experimentally determined reaction rates or equilibrium constants.
Key Molecular Descriptors for a Potential QSRR Model:
Electronic Descriptors :
Partial atomic charges on the pyridine ring carbons (e.g., C2, C6).
Energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is relevant for nucleophilic attack.
Dipole moment.
Hammett or similar electronic substituent parameters (e.g., σI, σR) for the 5-fluoro group.
Steric/Topological Descriptors :
Molecular volume and surface area.
Sterimol parameters for the thiolane-3-yloxy group.
Topological indices that describe molecular branching and shape.
Conformational Descriptors :
Calculated energy difference between the most stable conformers (ΔEconf).
Key dihedral angles (e.g., C4-C3-O-C2).
A resulting QSRR equation might take the form:
log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge at C2) + c₃(Sterimol B₅) + ...
Where k is the reaction rate constant and c values are coefficients determined by regression analysis. Such a model, once validated, could predict the reactivity of novel, structurally similar compounds without the need for synthesis and experimental testing, thereby accelerating the discovery of molecules with desired properties.
Emerging Research Directions and Future Perspectives
Development of Novel Sustainable Synthetic Routes
The imperative for green chemistry has spurred research into more environmentally benign and efficient methods for synthesizing complex molecules. alfa-chemistry.com For "5-Fluoro-2-(thiolan-3-yloxy)pyridine," future synthetic strategies are expected to move away from traditional, often harsh, condensation methods that may generate significant waste. The Williamson ether synthesis, a classical method for forming ether linkages, often requires strong bases and can produce stoichiometric amounts of salt byproducts. acs.orgresearchgate.net Innovations in this area are crucial for the sustainable production of such compounds.
Future research will likely focus on catalytic approaches that minimize waste and energy consumption. This includes the development of novel catalytic systems for the crucial C-O bond formation between the 5-fluoropyridin-2-ol precursor and a suitable thiolan-3-yl electrophile. Metal-free synthesis methodologies, which avoid the use of potentially toxic and expensive heavy metals, are a particularly promising avenue. organic-chemistry.org For instance, the use of diaryliodonium salts for arylations in aqueous media presents a greener alternative to traditional cross-coupling reactions. organic-chemistry.org
Furthermore, the principles of atom economy will drive the exploration of addition reactions or catalytic cycles that incorporate all reactant atoms into the final product. nih.gov The use of renewable solvents, or even solvent-free reaction conditions, will also be a key consideration in developing sustainable synthetic protocols. google.commdpi.comresearchgate.net Microwave-assisted synthesis, known for its potential to reduce reaction times and energy input, could also be explored for the efficient production of "this compound" and its derivatives. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges | Sustainability Aspect |
| Traditional Williamson Ether Synthesis | Well-established methodology. | Requires strong base, generates salt waste. | Low atom economy, potential for hazardous waste. |
| Catalytic Etherification | Higher efficiency, lower waste. acs.org | Catalyst cost and removal. | Improved atom economy, reduced waste. |
| Metal-Free Arylation | Avoids heavy metal contamination. organic-chemistry.org | Substrate scope limitations. | Environmentally benign, reduced toxicity. |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency. mdpi.com | Specialized equipment required. | Reduced energy consumption. |
| Solvent-Free Synthesis | Eliminates solvent waste and toxicity. mdpi.comresearchgate.net | Potential for solubility and mixing issues. | High level of green chemistry compliance. |
Integration into Complex Molecular Architectures and Advanced Building Blocks
The "this compound" scaffold is a prime candidate for use as an advanced building block in the synthesis of more complex and biologically active molecules. The fluorinated pyridine (B92270) motif is a well-recognized pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comrsc.org The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. mdpi.com
The thiolan-3-yloxy moiety introduces several key features, including a flexible, non-aromatic, sulfur-containing ring and a chiral center. This combination can provide specific three-dimensional orientations for interaction with protein binding pockets, a critical aspect of rational drug design. The thioether linkage itself can be a site for further functionalization or can participate in important biological interactions.
Future research is anticipated to explore the incorporation of "this compound" into a diverse range of molecular architectures. This could include its use in the synthesis of novel kinase inhibitors, where pyridine scaffolds are prevalent, or in the development of new agrochemicals. rsc.orgnih.gov The compound's unique combination of a fluorinated aromatic system and a chiral, sulfur-containing aliphatic ether makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The pyridine nitrogen also provides a handle for further chemical modification, allowing for the generation of a wide array of derivatives with potentially unique biological activities. nih.gov
Exploration of New Catalytic Applications and Methodologies
The inherent structural features of "this compound" suggest its potential for applications in catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential Lewis base and a coordinating ligand for metal centers. acs.org The presence of the sulfur atom in the thiolan ring introduces another potential coordination site, allowing the molecule to act as a bidentate or hemilabile ligand in transition metal catalysis. researchgate.net
Research in this area could focus on the design and synthesis of novel metal complexes incorporating "this compound" as a ligand. These complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, tuned by the electron-withdrawing fluorine atom, could have a significant impact on the reactivity and selectivity of the metal center. tcu.edu
Furthermore, the pyridine moiety itself can act as an organocatalyst. researchgate.net The basicity of the nitrogen atom can be harnessed to catalyze a range of reactions. The specific steric and electronic environment created by the thiolan-3-yloxy substituent could impart unique selectivity in such organocatalytic transformations. Future studies may explore the utility of this compound and its derivatives as catalysts in asymmetric synthesis, leveraging the inherent chirality of the thiolan-3-yloxy group to induce stereoselectivity. The development of pyridine-based catalysts is an active area of research, and "this compound" offers a novel scaffold for the design of next-generation catalysts. researchgate.netbcrcp.ac.in
Q & A
Q. What are the established synthetic routes for 5-Fluoro-2-(thiolan-3-yloxy)pyridine, and how do reaction conditions impact yield and purity?
Answer: The synthesis typically involves multi-step protocols, including fluorination and ether bond formation. Key steps include:
- Fluorination : Introduction of fluorine at the pyridine 5-position using reagents like Selectfluor or KF under anhydrous conditions .
- Etherification : Coupling the thiolan-3-ol moiety to the pyridine ring via nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated SN2) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMF, 100°C, 12h | 65 | 90 | |
| Ether Bond Formation | DIAD, PPh₃, THF, rt, 24h | 72 | 88 |
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Purify via column chromatography (silica gel, hexane/EtOAc) to remove unreacted thiolan-3-ol .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR confirms fluorine substitution (δ ≈ -120 ppm), while ¹H NMR identifies thiolan-3-yloxy protons (δ 3.5–4.5 ppm) .
- HRMS : Validates molecular weight (C₁₀H₁₁FNO₂S; calc. 228.0598) .
- HPLC : Quantifies purity (>95%) using C18 columns (MeCN/H₂O, 70:30) .
Note : X-ray crystallography resolves ambiguities in stereochemistry for the thiolan ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in thiolan) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict ¹H/¹³C chemical shifts for comparison with experimental data .
- Isotopic Labeling : ¹⁸O-labeled ether bonds clarify connectivity in ambiguous mass spectra .
Case Study : A ¹³C signal mismatch at C2 (pyridine) was resolved by re-evaluating coupling constants with 2D HSQC, confirming the ether linkage .
Q. What role do the fluorine atom and thiolan-3-yloxy group play in modulating bioactivity compared to analogs?
Answer:
- Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation at the 5-position. In vitro assays show 2× longer half-life vs. non-fluorinated analogs .
- Thiolan-3-yloxy : The sulfur atom increases lipophilicity (logP = 1.8 vs. 1.2 for piperidine analogs), improving blood-brain barrier penetration in rodent models .
Q. Table 2: Bioactivity Comparison
| Analog | Target (IC₅₀) | logP | Reference |
|---|---|---|---|
| This compound | CB1: 12 nM; CB2: 28 nM | 1.8 | |
| 5-Fluoro-2-(piperidin-4-yloxy)pyridine | CB1: 45 nM; CB2: 67 nM | 1.2 |
Q. How should in vitro assays be designed to evaluate cannabinoid receptor interactions?
Answer:
- Cell Lines : Use HEK293 cells expressing human CB1/CB2 receptors .
- Binding Assays : Compete with [³H]CP-55,940 (Kd = 0.5 nM); incubate at 25°C for 60 min .
- Functional Assays : Measure cAMP inhibition (EC₅₀) via ELISA; pre-treat with forskolin (10 µM) .
Q. Pitfalls :
- False positives from off-target binding to adenosine receptors. Validate with selective antagonists (e.g., PSB-603) .
Q. What solvent and storage conditions optimize compound stability for long-term studies?
Answer:
- Solubility : DMSO (50 mg/mL) > MeOH (20 mg/mL); avoid aqueous buffers (pH > 7) to prevent hydrolysis .
- Storage : -80°C in amber vials under N₂; stable for 6 months (vs. 1 month at -20°C) .
Q. Degradation Products :
- LC-MS monitoring detects sulfoxide formation (m/z 244.05) after 30 days at 4°C .
Q. How do structural modifications influence metabolic stability in preclinical models?
Answer:
- Thiolan Ring Oxidation : Major pathway in liver microsomes; deuterating the thiolan C3 reduces clearance by 40% .
- Fluorine Position : 5-Fluoro substitution minimizes CYP2D6 metabolism vs. 3- or 4-fluoro isomers .
Q. Table 3: Metabolic Half-Life in Rat Hepatocytes
| Compound | t₁/₂ (min) | Primary Metabolite |
|---|---|---|
| This compound | 120 | Sulfoxide |
| 5-Fluoro-2-(tetrahydrofuran-3-yloxy)pyridine | 45 | Lactone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
